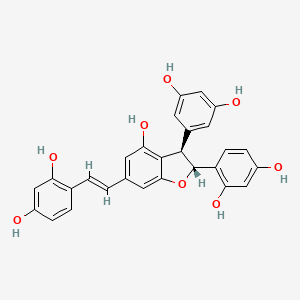
GnetumontaninA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GnetumontaninA is a naturally occurring compound found in the Gnetaceae family, particularly in the Gnetum species. This compound has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound is known for its bioactive properties, which make it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GnetumontaninA involves several steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the core structure: This involves cyclization reactions under controlled conditions.
Functional group modifications: Various functional groups are introduced or modified using reagents such as halogens, acids, and bases.
Purification: The final product is purified using techniques like chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as using genetically modified microorganisms to produce the compound in large quantities. This method is advantageous due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
GnetumontaninA undergoes several types of chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
GnetumontaninA has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of GnetumontaninA involves its interaction with specific molecular targets in cells. It may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. For instance, it could inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Gentamicin: An aminoglycoside antibiotic with a different mechanism of action but similar bioactive properties.
Garlic-derived compounds: Such as allicin, which also exhibit antimicrobial and therapeutic effects.
Uniqueness
GnetumontaninA is unique due to its specific chemical structure and the range of biological activities it exhibits. Unlike some similar compounds, it may offer a broader spectrum of applications in both medicinal and industrial contexts.
Properties
Molecular Formula |
C28H22O8 |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
4-[(E)-2-[(2R,3R)-2-(2,4-dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)-4-hydroxy-2,3-dihydro-1-benzofuran-6-yl]ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C28H22O8/c29-17-4-3-15(22(33)12-17)2-1-14-7-24(35)27-25(8-14)36-28(21-6-5-18(30)13-23(21)34)26(27)16-9-19(31)11-20(32)10-16/h1-13,26,28-35H/b2-1+/t26-,28+/m1/s1 |
InChI Key |
KHGLRDMKSFZQRZ-PXXWLXOCSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=C/C2=CC(=C3[C@H]([C@@H](OC3=C2)C4=C(C=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=CC2=CC(=C3C(C(OC3=C2)C4=C(C=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















